molecular formula C21H26ClN3O5S B298040 N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

Número de catálogo B298040
Peso molecular: 468 g/mol
Clave InChI: PGNROJAIAFRNAL-FSJBWODESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide, commonly known as CMI-977, is a small molecule inhibitor that has been studied extensively for its potential applications in various fields of biomedical research. The compound has been shown to have a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Aplicaciones Científicas De Investigación

CMI-977 has been studied extensively for its potential applications in various fields of biomedical research. It has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. CMI-977 has also been shown to have anti-tumor effects by inhibiting angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In addition, CMI-977 has been shown to have anti-angiogenic effects by inhibiting the activity of vascular endothelial growth factor (VEGF), a protein that stimulates the growth of new blood vessels.

Mecanismo De Acción

CMI-977 exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in the inflammatory response, tumor growth, and angiogenesis. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response, by preventing its translocation from the cytoplasm to the nucleus. CMI-977 also inhibits the activity of VEGF, a protein that stimulates the growth of new blood vessels, by preventing its binding to its receptor on endothelial cells.
Biochemical and physiological effects:
CMI-977 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the inflammatory response. CMI-977 has also been shown to inhibit the growth and proliferation of various tumor cell lines, including breast, colon, and lung cancer cells. In addition, CMI-977 has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CMI-977 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. It has also been shown to have low toxicity, making it suitable for in vivo studies. However, CMI-977 has some limitations for use in lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. In addition, CMI-977 has a short half-life in vivo, which can limit its therapeutic potential.

Direcciones Futuras

There are several future directions for the study of CMI-977. One potential direction is the development of more potent and selective inhibitors of NF-κB and VEGF. Another potential direction is the use of CMI-977 in combination with other anti-cancer agents to enhance its efficacy. In addition, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of CMI-977 in vivo, as well as its potential applications in other fields of biomedical research.

Métodos De Síntesis

The synthesis of CMI-977 involves the reaction of 3-chloro-4-methoxyaniline with 4-isobutoxybenzaldehyde to form a Schiff base, which is then reacted with hydrazine hydrate to form the corresponding hydrazine derivative. The resulting compound is then reacted with methanesulfonyl chloride to form CMI-977.

Propiedades

Nombre del producto

N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

Fórmula molecular

C21H26ClN3O5S

Peso molecular

468 g/mol

Nombre IUPAC

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(E)-[4-(2-methylpropoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C21H26ClN3O5S/c1-15(2)14-30-18-8-5-16(6-9-18)12-23-24-21(26)13-25(31(4,27)28)17-7-10-20(29-3)19(22)11-17/h5-12,15H,13-14H2,1-4H3,(H,24,26)/b23-12+

Clave InChI

PGNROJAIAFRNAL-FSJBWODESA-N

SMILES isomérico

CC(C)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C

SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C

SMILES canónico

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.